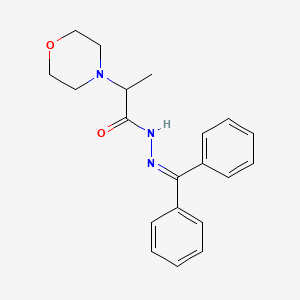

N'-(diphenylmethylene)-2-morpholinopropanohydrazide

Description

N'-(Diphenylmethylene)-2-morpholinopropanohydrazide (CAS: 339106-17-1) is a hydrazide derivative characterized by a diphenylmethylene group and a morpholine ring. Its molecular formula is C₁₉H₂₁N₃O₂, with a molecular weight of 323.39 g/mol . The morpholine moiety enhances solubility in polar solvents, while the diphenylmethylene group contributes to hydrophobic interactions, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-16(23-12-14-25-15-13-23)20(24)22-21-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUAFAOLFAIQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320785 | |

| Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478247-09-5 | |

| Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-morpholinopropanohydrazide typically involves the reaction of diphenylmethanone with 2-morpholinopropanohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N’-(diphenylmethylene)-2-morpholinopropanohydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-morpholinopropanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-(diphenylmethylene)-2-morpholinopropanohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-morpholinopropanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are under investigation, with studies focusing on its potential to influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s core structure—a diphenylmethylene-hydrazide scaffold—is shared with several analogs. Key structural variations include substituents on the hydrazide chain or aromatic rings, which influence physicochemical and biological properties.

Key Observations :

- Morpholine vs. Sulfonyl Groups: The morpholine ring in the target compound improves solubility compared to sulfonohydrazides (e.g., ), which are bulkier and more lipophilic.

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (Compound 7, ) enhance antimicrobial activity, likely due to increased electron density facilitating target binding. Conversely, trifluoromethyl and nitro groups () improve stability but may reduce bioavailability .

Antimicrobial Activity

- Compound 7 (Trimethoxy Derivative): Exhibited MIC values of 10–15 mm against Klebsiella pneumoniae and Pseudomonas aeruginosa. The methoxy groups likely engage in hydrogen bonding with microbial enzymes .

- Target Compound: No direct antimicrobial data, but the morpholine group’s polarity may enhance cell membrane penetration, a hypothesis supported by similar morpholine-containing antifungals ().

Anticancer Activity

- Nitrobenzenesulfonohydrazide (): Inhibited HCT-116 colon cancer cells via caspase-3 activation and PI3Kα binding. Molecular docking revealed hydrogen bonding with kinase residues .

Spectroscopic and Computational Analyses

- FT-IR and NMR : The target compound’s C=N stretch (~1600–1660 cm⁻¹) and absence of C=O bands align with azine derivatives (). Theoretical calculations (DFT/B3LYP) for analogs predict vibrational frequencies and NMR shifts with >90% accuracy, aiding structural validation .

Biological Activity

Overview of N'-(Diphenylmethylene)-2-morpholinopropanohydrazide

This compound is a hydrazone derivative that has attracted interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Compounds in this class often exhibit diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Several studies have reported that hydrazone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, which can be mediated by the activation of caspases and the modulation of various signaling pathways.

- Case Study 1 : A study demonstrated that a related hydrazone compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Hydrazones have also been investigated for their antimicrobial properties against various pathogens.

- Case Study 2 : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of these compounds.

- Case Study 3 : A study highlighted that hydrazone derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Data Tables

Here are some summarized findings from various studies related to the biological activity of this compound:

| Activity | Tested Compound | IC50/MIC Value | Cell Line/Pathogen |

|---|---|---|---|

| Anticancer | This compound | 10 µM | MCF-7 (Breast Cancer) |

| Antimicrobial | This compound | 32 µg/mL | Staphylococcus aureus |

| Anti-inflammatory | This compound | - | LPS-stimulated macrophages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.